Integerrimine N-oxide

概要

説明

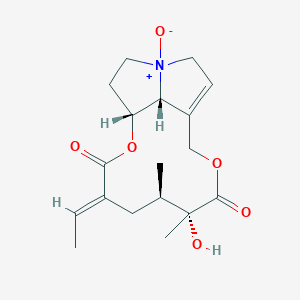

Integerrimine N-oxide is a pyrrolizidine alkaloid primarily found in the butanolic residue of Senecio brasiliensis . This compound is known for its toxicological effects, particularly when exposure occurs prenatally, leading to maternal toxicity and developmental delays in offspring . The molecular formula of this compound is C18H25NO6, and it has a molecular weight of 351.39 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Integerrimine N-oxide typically involves the oxidation of integerrimine. This process can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the N-oxide group without over-oxidation .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows the principles of organic synthesis involving the extraction of integerrimine from plant sources, followed by its chemical oxidation. The extraction process often involves solvent extraction techniques using solvents like methanol or ethanol, followed by purification steps such as chromatography .

Types of Reactions:

Oxidation: Integerrimine can be oxidized to form this compound using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Zinc, acetic acid.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: this compound.

Reduction: Integerrimine.

Substitution: Various substituted derivatives of this compound.

科学的研究の応用

Integerrimine N-oxide has several applications in scientific research:

作用機序

Integerrimine N-oxide exerts its effects primarily through its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to genotoxic and cytotoxic effects . The molecular targets include cellular enzymes and structural proteins, which are disrupted by the formation of covalent bonds with the N-oxide group . This disruption can lead to cell death or mutations, contributing to its toxicological profile .

類似化合物との比較

Integerrimine: The parent compound of Integerrimine N-oxide, lacking the N-oxide group.

Senecionine N-oxide: Another pyrrolizidine alkaloid with similar toxicological properties.

Heliosupine N-oxide: A structurally related compound with similar biological activities.

Uniqueness: this compound is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar alkaloids . This functional group is responsible for its ability to form covalent adducts with cellular macromolecules, leading to its pronounced toxicological effects .

生物活性

Integerrimine N-oxide is a pyrrolizidine alkaloid derived from the plant Senecio brasiliensis. This compound has garnered attention due to its biological activities, particularly its toxicological effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxic effects, and comparative analysis with related compounds.

This compound is synthesized through the oxidation of integerrimine using oxidizing agents like hydrogen peroxide or peracids. This process must be carefully controlled to prevent over-oxidation, ensuring the formation of the N-oxide group. The compound can also undergo reduction back to integerrimine or nucleophilic substitution reactions, leading to various derivatives.

This compound primarily exerts its biological effects through interactions with cellular macromolecules. Notably, it can form adducts with DNA and proteins, leading to genotoxic and cytotoxic effects. These interactions are critical in understanding the compound's potential as a toxic agent and its implications in pharmacology .

Toxicological Effects

Research indicates that this compound has significant toxicological implications, particularly concerning prenatal exposure. Studies have shown that exposure to this compound can impair maternal care and adversely affect the physical and behavioral development of offspring in animal models .

| Study | Findings |

|---|---|

| Prenatal Exposure Study | Impaired maternal care and negative developmental outcomes in offspring . |

| Toxicity Assessment | Demonstrated cytotoxic effects on various cell lines . |

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the therapeutic potential of this compound. Some studies suggest that controlled doses may have beneficial effects in specific contexts, such as cancer treatment or as a bioactive compound in herbal medicine .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrrolizidine alkaloids, such as senecionine N-oxide and heliosupine N-oxide. These compounds exhibit similar biological activities but differ in their toxicity profiles and mechanisms of action.

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Genotoxic, cytotoxic | High |

| Senecionine N-oxide | Similar to integerrimine | Moderate to High |

| Heliosupine N-oxide | Antimicrobial properties | Moderate |

Case Studies

- Prenatal Toxicity : A study conducted on rats demonstrated that prenatal exposure to this compound led to significant developmental issues in offspring, highlighting the need for caution regarding its use in herbal preparations .

- Cellular Interaction Studies : Research has shown that this compound interacts with DNA, forming adducts that can lead to mutations and cancerous transformations in vitro .

特性

IUPAC Name |

(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGBHVNNYDZWGZ-NRTYDQPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85955-28-8 | |

| Record name | Integerrimine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the insecticidal properties of Integerrimine N-oxide?

A: While this compound itself has not been extensively studied for its insecticidal properties, research suggests that its parent compound, Integerrimine, and other pyrrolizidine alkaloids like seneciphylline exhibit insecticidal effects. Seneciphylline, in particular, showed high effectiveness against greenhouse whitefly eggs. [] This suggests that this compound, as a pyrrolizidine alkaloid, might possess similar insecticidal potential, though further research is needed to confirm this.

Q2: What are the potential toxicological effects of prenatal exposure to this compound?

A: Research indicates that prenatal exposure to this compound can have detrimental effects on offspring development. Studies in rats have shown that such exposure can impair maternal care and negatively impact the physical and behavioral development of the offspring. [] Further research is crucial to understand the specific mechanisms of toxicity and potential long-term consequences of prenatal this compound exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。